Lipophilicity Differential: XLogP3 1.7 vs. 1.2 Dictates Predicted Passive Permeability Ranking
The target compound (1481063-20-0) has a computed XLogP3 of 1.7, compared with an XLogP3 of 1.2 for the des-methyl analog 3-amino-1-(5-bromothiophen-2-yl)propan-1-ol (CAS 1216157-10-6), representing a ΔXLogP3 of +0.5 log units [1][2]. In drug-likeness frameworks, XLogP3 values between 1 and 3 are considered favorable for balancing aqueous solubility and passive membrane permeability; the target's higher value within this range predicts moderately enhanced membrane transit relative to the des-methyl comparator, without exceeding the lipophilicity ceiling (XLogP3 >5) associated with poor solubility and increased promiscuity [3]. Both compounds share identical topological polar surface area (tPSA = 74.5 Ų) and hydrogen bond donor/acceptor counts (HBD = 2, HBA = 3), isolating the 2-methyl group as the sole driver of the lipophilicity difference [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol (CAS 1216157-10-6): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic by ~0.5 log units) |
| Conditions | XLogP3 algorithm (PubChem-derived computed property); identical tPSA (74.5 Ų), HBD (2), and HBA (3) for both compounds |
Why This Matters
A 0.5 log unit increase in XLogP3, with conserved tPSA, predicts improved passive membrane permeability without sacrificing aqueous solubility, directly relevant for cell-based assay performance and oral bioavailability potential in early drug discovery.
- [1] Kuujia.com. Cas no 1481063-20-0 (3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol). Computed Properties: XLogP3: 1.7; tPSA: 74.5 Ų; HBD: 2; HBA: 3; Rotatable Bonds: 3. View Source
- [2] Kuujia.com. Cas no 1216157-10-6 (3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol). Computed Properties: XLogP3: 1.2; tPSA: 74.5 Ų; HBD: 2; HBA: 3; Rotatable Bonds: 3; Heavy Atoms: 11. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. Rule-of-five framework: LogP ≤5, HBD ≤5, HBA ≤10, MW ≤500. View Source
